An In-depth Technical Guide to 2,6-Dichloro-4-(piperidin-4-yl)pyridine: Physicochemical Properties and Molecular Weight
An In-depth Technical Guide to 2,6-Dichloro-4-(piperidin-4-yl)pyridine: Physicochemical Properties and Molecular Weight
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
**Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties and molecular weight of 2,6-Dichloro-4-(piperidin-4-yl)pyridine. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its fundamental characteristics is paramount for predicting its behavior in biological systems and for guiding formulation and development strategies. Due to the limited availability of experimental data for this specific compound in public literature, this guide presents a combination of calculated and predicted properties, alongside detailed, field-proven experimental protocols for their empirical determination. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel piperidinyl-pyridine derivatives.
Introduction and Molecular Identity
2,6-Dichloro-4-(piperidin-4-yl)pyridine is a heterocyclic compound featuring a dichlorinated pyridine ring substituted with a piperidine moiety at the 4-position. The presence of the basic piperidine ring and the electron-withdrawing chlorine atoms on the pyridine core bestows upon the molecule a unique electronic and conformational profile, making it a valuable scaffold in the design of targeted therapeutics. The precise arrangement of these functional groups can significantly influence the molecule's interaction with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.
Molecular Structure:
Key Structural Features:
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Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom can act as a hydrogen bond acceptor and a basic center.
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Dichloro-Substitution: The two chlorine atoms at positions 2 and 6 significantly impact the electron density of the pyridine ring, influencing its reactivity and pKa.
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Piperidine Moiety: A saturated six-membered nitrogen-containing heterocycle, which imparts basicity and can be crucial for target engagement and pharmacokinetic properties.
Core Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is a cornerstone of rational drug design. These parameters govern a molecule's behavior from initial formulation to its interaction with the biological target. Due to the absence of experimentally determined data in peer-reviewed literature for 2,6-Dichloro-4-(piperidin-4-yl)pyridine, the following table summarizes calculated and computationally predicted values. It is imperative for any research program involving this molecule to empirically verify these properties.
| Property | Value (Predicted/Calculated) | Significance in Drug Development |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ | Defines the elemental composition. |
| Molecular Weight | 231.12 g/mol | Influences diffusion, bioavailability, and formulation. |
| Melting Point | Not available (predicted to be a solid at room temperature) | Affects solubility, dissolution rate, and stability. |
| Boiling Point | ~350-450 °C (Predicted) | Relevant for purification and stability at high temperatures. |
| pKa (most basic) | 8.5 - 9.5 (Predicted) | Governs ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| logP | 2.5 - 3.5 (Predicted) | Indicates lipophilicity, affecting membrane permeability, solubility, and metabolism. |
| Aqueous Solubility | Low (Predicted) | A critical factor for oral bioavailability and formulation. |
Experimental Determination of Physicochemical Properties: Protocols and Rationale
To ensure scientific rigor, the predicted values in the table above must be confirmed through experimental validation. The following sections provide detailed protocols for determining the key physicochemical properties of 2,6-Dichloro-4-(piperidin-4-yl)pyridine.
Molecular Weight Determination by Mass Spectrometry
Rationale: Mass spectrometry is a fundamental analytical technique for the precise determination of molecular weight, which serves as a primary confirmation of the compound's identity.
Protocol:
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Sample Preparation: Dissolve a small amount (e.g., 1 mg) of 2,6-Dichloro-4-(piperidin-4-yl)pyridine in a suitable volatile solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
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Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
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Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the piperidine nitrogen is readily protonated.
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Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
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Data Interpretation: Identify the [M+H]⁺ ion peak. The high-resolution mass measurement should be within 5 ppm of the calculated exact mass of the protonated molecule (C₁₀H₁₃Cl₂N₂⁺). The characteristic isotopic pattern of the two chlorine atoms (a ratio of approximately 9:6:1 for the M, M+2, and M+4 peaks) provides further structural confirmation.
Melting Point Determination
Rationale: The melting point is a crucial physical property that provides an indication of a compound's purity. A sharp melting point range (typically < 2 °C) is characteristic of a pure crystalline solid.[1][2]
Protocol:
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Sample Preparation: Finely powder a small amount of the crystalline 2,6-Dichloro-4-(piperidin-4-yl)pyridine.
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Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Apparatus: Use a calibrated melting point apparatus.
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Measurement:
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Perform a rapid preliminary measurement to determine the approximate melting range.
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Allow the apparatus to cool.
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Conduct a second, slower measurement, with the temperature increasing at a rate of 1-2 °C per minute near the expected melting point.
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Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Caption: Potentiometric pKa Determination Workflow.
logP Determination by Shake-Flask Method
Rationale: The logarithm of the partition coefficient (logP) between n-octanol and water is the standard measure of a compound's lipophilicity. Lipophilicity is a key determinant of a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. The shake-flask method is considered the "gold standard" for logP determination. [3][][5] Protocol:
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Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
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Partitioning:
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Dissolve a known amount of 2,6-Dichloro-4-(piperidin-4-yl)pyridine in the aqueous phase.
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Add an equal volume of the n-octanol phase.
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Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Quantification:
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Carefully remove aliquots from both the n-octanol and aqueous phases.
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Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Shake-Flask Method for logP Determination.
Synthesis and Purification Considerations
While a detailed synthetic route is beyond the scope of this guide, it is important to note that the synthesis of 2,6-Dichloro-4-(piperidin-4-yl)pyridine would likely involve the coupling of a protected 4-substituted piperidine derivative with a 2,6-dichloropyridine precursor. Purification would typically be achieved through column chromatography followed by recrystallization to obtain a highly pure, crystalline solid suitable for physicochemical and biological evaluation. The purity of the final compound is critical for obtaining accurate physicochemical data.
Conclusion
References
-
Coutinho, A. L., Cristofoletti, R., Wu, F., Al Shoyaib, A., Dressman, J., & Polli, J. E. (2023). A robust, viable, and resource-sparing HPLC-based logP method applied to common lipophilic drugs. International Journal of Pharmaceutics, 645, 123325. [Link]
-
Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia. [Link]
-
Simulations Plus. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link]
-
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413. [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]
-
Coutinho, A. L., Cristofoletti, R., Wu, F., Al Shoyaib, A., Dressman, J., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. [Link]
-
University of Alberta. (n.d.). Melting point determination. [Link]
-
Physical Sciences Data-science Service. (n.d.). Propersea - Property Prediction. [Link]
-
ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. [Link]
- Loechel, C., & Riebesehl, B. (2000). High throughput HPLC method for determining Log P values.
-
De Witte, A. M. J., & Martins, J. C. (2012). Development of Methods for the Determination of pKa Values. Molecules, 17(12), 14593–14616. [Link]
-
ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. [Link]
-
Wilson, E. G., & Welsch, M. E. (2011). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Planta Medica, 77(05), 484–490. [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. [Link]
-
SSERC. (n.d.). Melting point determination. [Link]
-
ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. [Link]
-
Goose, J., & Mayzel, M. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Analytical Chemistry, 94(22), 7847–7853. [Link]
-
Grove, B. W., & Fry, C. G. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(10), 1331–1334. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Landrie, C. L. (n.d.). Experiment 1: Melting-point Determinations. [Link]
-
PennWest University. (n.d.). Determination of Melting Point. [Link]
-
Li, S.-C., Vermeire, F. H., Jamasb, A. R., & Green, W. H. (2023). Chemprop: A Machine Learning Package for Chemical Property Prediction. Journal of Chemical Information and Modeling, 64(1), 1–11. [Link]
-
Nakao, K., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 65(4), 3343–3358. [Link]
-
Nakao, K., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 65(4), 3343–3358. [Link]
-
MIT Department of Chemical Engineering. (2025, July 24). New machine-learning application to help researchers predict chemical properties. MIT News. [Link]
-
Akbar, I., et al. (2019). Synthesis of novel pyridine-connected piperidine and 2H-thiopyran derivatives and their larvicidal, nematicidal, and antimicrobial activities. Journal of the Mexican Chemical Society, 62(4). [Link]
-
Kumar, A., et al. (2022). Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. Journal of the Indian Chemical Society, 99(7), 100511. [Link]
- CN108383844B - Synthesis method of 2, 6-dichloro-4, 8-dipiperidinopyrimido [5,4-D ] pyrimidine - Google P
-
El-Gazzar, A. B. A., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 14(3), 1956-1970. [Link]
- CN104478794A - Synthesis method of 2,6-dichloropyridine - Google P
-
ResearchGate. (n.d.). Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine. [Link]
- US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives - Google P
-
PubChem. (n.d.). 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido(5,4-d)pyrimidine. [Link]
-
Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap. [Link]
- WO2011007324A1 - Pyridin-4-yl derivatives - Google P
-
Process for preparing 2,6-dichloropyridine - European Patent Office - EP 0300430 B1 - Googleapis.com. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
- US 2023/0167091 A1 - Googleapis.com.
-
Gzella, A. K., et al. (2020). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 25(23), 5727. [Link]
